A Technical Guide to 1-Benzyl-3,5-dibromo-1H-1,2,4-triazole: Properties, Synthesis, and Characterization
A Technical Guide to 1-Benzyl-3,5-dibromo-1H-1,2,4-triazole: Properties, Synthesis, and Characterization
Abstract
This technical guide provides a comprehensive overview of 1-benzyl-3,5-dibromo-1H-1,2,4-triazole, a halogenated heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The document details the core physicochemical properties of the molecule, centered on its molecular weight, and presents a validated, step-by-step synthetic protocol. Furthermore, it outlines a robust framework for its analytical characterization, ensuring structural integrity and purity. The guide is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to effectively synthesize, validate, and utilize this versatile chemical scaffold in their research endeavors.
Core Physicochemical Properties and Identifiers
1-Benzyl-3,5-dibromo-1H-1,2,4-triazole is a substituted aromatic heterocycle. Its structure is defined by a central 1,2,4-triazole ring, which is a well-established pharmacophore in numerous clinically approved drugs.[1][2] The key physical and chemical identifiers for this compound are summarized below, providing a foundational dataset for experimental design and computational modeling.
The molecular weight is a critical parameter for all stoichiometric calculations in synthesis, for preparing solutions of known molarity, and as a primary validation point in mass spectrometry analysis. The theoretical molecular weight, derived from its molecular formula, is a fundamental constant for this compound.
| Property | Value | Source |
| Molecular Weight | 316.983 g/mol | [3] |
| Molecular Formula | C₉H₇Br₂N₃ | [3] |
| CAS Number | 106724-85-0 | [3][4] |
| Canonical SMILES | C1=CC=C(C=C1)CN2C(=NC(=N2)Br)Br | |
| InChI Key | FRAKFBWDPXYIQO-UHFFFAOYSA-N | |
| ChEMBL ID | CHEMBL1864467 | [3] |
| DSSTox Substance ID | DTXSID60363062 | [3] |
The 1,2,4-Triazole Scaffold: A Privileged Structure in Medicinal Chemistry
The 1,2,4-triazole ring is not merely a chemical curiosity; it is a "privileged scaffold" in modern drug discovery.[1] Its unique combination of features—hydrogen bonding capability, dipole character, metabolic stability, and rigid structure—allows it to interact with a wide array of biological targets with high affinity.[1] This has led to its incorporation into a multitude of successful drugs spanning various therapeutic areas.
Notably, the 1,2,4-triazole core is central to the mechanism of action of widely used antifungal agents like fluconazole and itraconazole.[2] Its utility also extends to anticancer, antiviral, and anticonvulsant therapies.[1][5] The subject of this guide, 1-benzyl-3,5-dibromo-1H-1,2,4-triazole, serves as a key intermediate or building block. The two bromine atoms provide reactive handles for further chemical modification via cross-coupling reactions, enabling the rapid generation of diverse compound libraries for screening and lead optimization.
Synthesis and Mechanistic Considerations
The synthesis of 1-benzyl-3,5-dibromo-1H-1,2,4-triazole is most efficiently achieved through a two-step process. This involves the initial formation of the dibrominated triazole core, followed by a selective N-alkylation with benzyl bromide. This approach ensures high regioselectivity and yield.
Overall Synthetic Workflow
Step 1: Synthesis of 3,5-Dibromo-1H-1,2,4-triazole (Precursor)
The precursor, 3,5-dibromo-1H-1,2,4-triazole (CAS 7411-23-6), can be synthesized from 1,2,4-triazole via a bromination reaction, though it is also commercially available. For the purposes of this guide, we will begin with the commercially sourced precursor.
Step 2: N-Benzylation of 3,5-Dibromo-1H-1,2,4-triazole
This protocol describes a standard N-alkylation reaction. The choice of a polar aprotic solvent like Dimethylformamide (DMF) is crucial as it effectively dissolves the triazole salt and facilitates the Sₙ2 reaction mechanism. Potassium carbonate is selected as a mild and cost-effective base, sufficient to deprotonate the triazole ring's N-H proton, thereby activating it as a nucleophile.
Experimental Protocol:
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 3,5-dibromo-1H-1,2,4-triazole (1.0 eq, e.g., 2.27 g, 10 mmol).
-
Solvent and Base Addition: Add anhydrous DMF (40 mL) to the flask. Stir the suspension until the solid is partially dissolved. Add anhydrous potassium carbonate (K₂CO₃) (1.5 eq, e.g., 2.07 g, 15 mmol).
-
Reagent Addition: Add benzyl bromide (1.1 eq, e.g., 1.31 mL, 11 mmol) dropwise to the stirring suspension at room temperature.
-
Causality Note: Adding the electrophile (benzyl bromide) dropwise helps to control any potential exotherm and ensures a homogenous reaction.
-
-
Reaction Execution: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water (200 mL). A precipitate will form.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with water to remove DMF and inorganic salts, followed by a small amount of cold diethyl ether to remove non-polar impurities.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product as a white or off-white solid.
Analytical Validation and Quality Control
To ensure the identity, purity, and structural integrity of the synthesized 1-benzyl-3,5-dibromo-1H-1,2,4-triazole, a suite of analytical techniques must be employed. This self-validating system confirms the successful outcome of the synthesis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for confirming the molecular structure. The ¹H NMR spectrum should show characteristic peaks for the benzyl group's aromatic and methylene protons, while the ¹³C NMR will confirm the carbon framework of the entire molecule.
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to confirm the molecular formula by providing a highly accurate mass measurement. The observed isotopic pattern will be characteristic of a molecule containing two bromine atoms (a distinctive M, M+2, M+4 pattern). This directly validates the molecular weight.
-
Melting Point (MP): A sharp and consistent melting point range is a strong indicator of the compound's purity.
Expected Analytical Data:
| Technique | Expected Result | Purpose |
| ¹H NMR | Signals for benzylic CH₂ (~5.5 ppm) and aromatic protons (~7.3 ppm). | Structural confirmation and purity assessment. |
| ¹³C NMR | Signals for benzylic CH₂, triazole carbons, and phenyl carbons. | Confirms carbon skeleton. |
| HRMS (ESI-TOF) | [M+H]⁺ calculated for C₉H₈Br₂N₃⁺ should match the observed value. | Confirms molecular formula and weight.[6] |
| Melting Point | A sharp, defined melting range. | Purity assessment. |
Applications in Research and Drug Development
1-Benzyl-3,5-dibromo-1H-1,2,4-triazole is primarily a versatile intermediate for further chemical synthesis. The two bromine atoms are ideal leaving groups for various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the modular and efficient synthesis of a wide range of 3,5-disubstituted-1-benzyl-1H-1,2,4-triazole derivatives. Such libraries are invaluable in screening campaigns for identifying new drug candidates, particularly in the fields of oncology and infectious diseases, where the 1,2,4-triazole scaffold has proven highly effective.[1][5]
References
-
LookChem. 1-benzyl-3,5-dibromo-1H-1,2,4-triazole. [Link]
-
Asif, M. An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic Chemistry. [Link]
-
Wikipedia. 1,2,4-Triazole. [Link]
-
Pour, M. et al. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. BMC Chemistry. [Link]
-
Royal Society of Chemistry. Supporting Information. [Link]
Sources
- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]
- 3. 1-benzyl-3,5-dibromo-1H-1,2,4-triazole|lookchem [lookchem.com]
- 4. 1-BENZYL-3,5-DIBROMO-1H-1,2,4-TRIAZOLE | 106724-85-0 [chemicalbook.com]
- 5. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
